

Physical and chemical properties of 1,2,3-Benzothiadiazole

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Compound of Interest

Compound Name: 1,2,3-Benzothiadiazole

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An In-Depth Technical Guide to the Physical and Chemical Properties of **1,2,3-Benzothiadiazole**

Introduction

1,2,3-Benzothiadiazole is a bicyclic aromatic heterocyclic compound, structurally characterized by a benzene ring fused to a 1,2,3-thiadiazole ring.^[1] This planar, 10- π electron system is a colorless solid soluble in many organic solvents.^[1] While the parent molecule itself has limited direct commercial applications, its derivatives are of significant interest in various fields, particularly in agriculture and medicinal chemistry.^{[1][2][3]} The unique electronic properties and reactivity of the benzothiadiazole scaffold make it a valuable building block for the synthesis of complex functional molecules.^{[4][5][6]} This guide provides a comprehensive overview of the core physical and chemical properties of **1,2,3-Benzothiadiazole**, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and established synthesis protocols, offering insights grounded in established scientific literature.

Physicochemical and Structural Properties

The fundamental physical and structural characteristics of **1,2,3-Benzothiadiazole** are crucial for its handling, characterization, and application in synthesis. These properties are summarized in the table below.

Core Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ N ₂ S	[1][7][8]
Molar Mass	136.17 g/mol	[1][8][9]
Appearance	Colorless solid; Yellow to orange crystalline solid	[1][4]
Melting Point	36–37 °C (97–99 °F)	[1]
Boiling Point	220.5 °C (428.9 °F)	[1]
Density	1.499 g/cm ³	[1]
Solubility	Soluble in organic solvents; low solubility in water	[1][4][10]
pKa (Dissociation Constant)	2.84 ± 0.04 at 25°C	[11]
LogP	1.69	[7]

Molecular Structure and Bonding

1,2,3-Benzothiadiazole is a planar molecule, a characteristic that facilitates π -stacking interactions in condensed phases.[1] As a 10-electron system, it exhibits aromaticity, similar to naphthalene.[1] X-ray crystallography studies have elucidated its precise bond lengths and angles. The bond distances within the thiadiazole ring, specifically the N-N bond (128 pm) and the S-N bond (171 pm), indicate significant multiple bond character.[1] This delocalization of electrons across the bicyclic system is fundamental to its chemical stability and reactivity.

Spectroscopic Characterization

Accurate identification and structural elucidation of **1,2,3-Benzothiadiazole** rely on a combination of modern spectroscopic techniques. The following section details the expected spectral data and provides a generalized protocol for analysis.

Summary of Spectroscopic Data

Technique	Observation	Reference(s)
¹ H NMR	Signals corresponding to the four protons on the benzene ring.	[12][13]
¹³ C NMR	Signals corresponding to the six carbons of the benzene ring.	[14][15]
IR Spectroscopy	Characteristic peaks for C-H aromatic stretching and ring vibrations.	[14]
UV-Vis Spectroscopy	Absorption maxima (λ_{max}) at 264 nm and 306 nm (in hexane).	[16][17]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) at m/z 136.	[9]

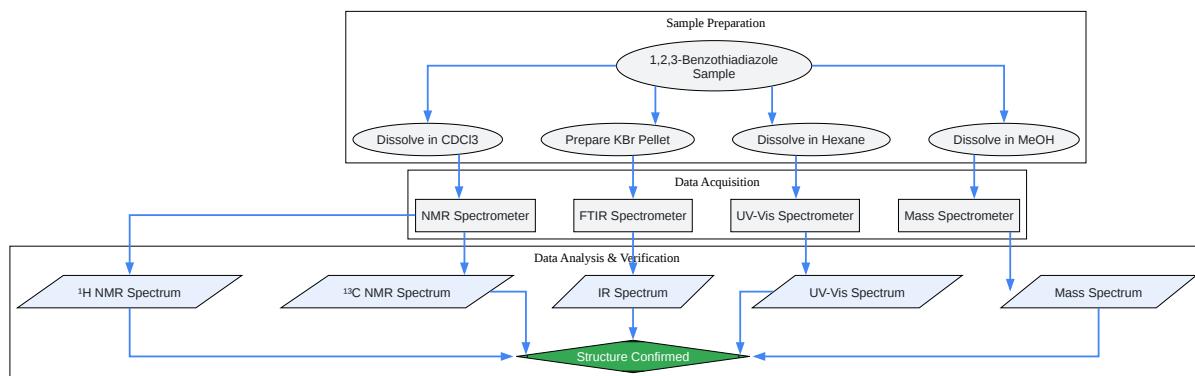
Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of a synthesized sample of **1,2,3-Benzothiadiazole**.

Methodology:

- Sample Preparation:
 - NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
 - IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is a liquid or low-melting solid, or prepare a KBr pellet for a solid sample.
 - UV-Vis: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., hexane) to achieve an absorbance between 0.1 and 1.0 AU.[18]

- MS: Prepare a dilute solution in a volatile solvent like methanol or dichloromethane for direct infusion.
- Instrumentation and Acquisition:
 - NMR: Utilize a 300 MHz or higher field NMR spectrometer. Acquire a standard ^1H spectrum followed by a proton-decoupled ^{13}C spectrum.
 - IR: Use a Fourier-Transform Infrared (FTIR) spectrometer. Collect the spectrum over a range of 4000-400 cm^{-1} .
 - UV-Vis: Use a dual-beam UV-Vis spectrophotometer. Scan the sample from 200 to 400 nm using a quartz cuvette, with the pure solvent as a reference.[18]
 - MS: Employ an electron ionization (EI) mass spectrometer to obtain the mass spectrum.
- Data Analysis:
 - Compare the acquired spectra with reference data from the literature and spectral databases.[9][12]
 - ^1H NMR: Confirm the presence of four aromatic protons with appropriate chemical shifts and coupling patterns.
 - ^{13}C NMR: Verify the signals for the six aromatic carbons.
 - IR: Identify characteristic peaks for the aromatic C-H and C=C bonds.
 - UV-Vis: Check for the characteristic λ_{max} values.[16][17]
 - MS: Confirm the molecular weight by identifying the molecular ion peak at $\text{m/z} = 136$.[9]

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Caption: Experimental workflow for spectroscopic characterization.

Chemical Reactivity and Stability

Stability

1,2,3-Benzothiadiazole is a stable aromatic compound under standard conditions. However, it undergoes thermal decomposition at elevated temperatures. This process involves the loss of a nitrogen molecule (N₂) to form a reactive intermediate, which can then dimerize to yield thianthrene.[19] The study of its thermal decomposition provides insights into the fundamental reactivity of the thiadiazole ring system.[19][20]

Reactivity

- Basicity: **1,2,3-Benzothiadiazole** is a very weak base, with a pKa of 2.84 for its conjugate acid.[11] Protonation and subsequent alkylation reactions occur exclusively at the N3 position, leading to the formation of 3-amino quaternary salts.[1][11]
- Aromatic Substitution: The benzothiadiazole ring system is electron-deficient, making it less nucleophilic than hydrocarbons like naphthalene.[1] Consequently, electrophilic aromatic substitution reactions, such as nitration, are slow.[1] Due to this decreased reactivity, many substituted derivatives of **1,2,3-benzothiadiazole** are not synthesized by direct functionalization of the parent molecule. Instead, they are typically prepared from precursor 2-aminothiophenols that already bear the desired substituents.[1]

Synthesis and Preparation

The synthesis of **1,2,3-Benzothiadiazole** is well-established, with the primary methods originating from readily available precursors.

Method 1: Diazotization of 2-Aminothiophenol

This is the most common and direct route, first reported in 1887.[1] The reaction involves the diazotization of 2-aminothiophenol using sodium nitrite in an acidic medium.

Experimental Protocol:

- Preparation: Prepare a solution of 2-aminothiophenol (1 equivalent) in an appropriate aqueous acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the 2-aminothiophenol solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.
- Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the product is often indicated by a color change or precipitation.
- Workup: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like petroleum ether.[16][17]

Caption: Synthesis workflow via diazotization of 2-aminothiophenol.

Method 2: The Herz Reaction

An alternative pathway to substituted benzothiadiazoles is the Herz reaction, which utilizes anilines as starting materials.[1] The aniline is treated with disulfur dichloride (S_2Cl_2) to form an intermediate 1,3,2-benzothiazathiolium salt. Subsequent diazotization completes the formation of the **1,2,3-benzothiadiazole** ring. A key limitation of this method is that starting with aniline itself does not yield the parent **1,2,3-benzothiadiazole**; instead, it produces the 6-chloro derivative.[1]

Applications in Research and Drug Development

While **1,2,3-benzothiadiazole** itself has few direct large-scale uses, its structural motif is of great importance. It serves as a foundational scaffold for creating a wide range of derivatives with significant biological activity.

- Agrochemicals: The most notable commercial application of a **1,2,3-benzothiadiazole** derivative is Acibenzolar-S-methyl, a potent fungicide used for plant protection.[1]
- Drug Discovery: The broader class of benzothiadiazoles (including isomers) is a "privileged scaffold" in medicinal chemistry.[21] Derivatives have been extensively investigated and patented for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][5][6][22] The rigid, aromatic nature of the ring system makes it an excellent core for designing molecules that can fit into specific enzyme active sites or protein-protein interaction domains.

Conclusion

1,2,3-Benzothiadiazole is a fundamentally important heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its planar, aromatic structure and specific reactivity profile make it a stable and predictable chemical entity. While its direct applications are limited, its true value lies in its role as a versatile synthetic building block. The knowledge of

its core properties, reactivity, and synthesis is essential for chemists and researchers aiming to develop novel agrochemicals, pharmaceuticals, and functional materials built upon this valuable scaffold.

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